CAS number and IUPAC name for (4-amino-3-methylphenyl)methanesulfonamide
CAS number and IUPAC name for (4-amino-3-methylphenyl)methanesulfonamide
An In-Depth Technical Guide to (4-amino-3-methylphenyl)methanesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-amino-3-methylphenyl)methanesulfonamide, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical identity, plausible synthetic routes, the broader context of its sulfonamide functional group in pharmacology, and robust analytical methodologies for its characterization and quantification.
Section 1: Core Chemical Identity and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish its unambiguous identity and core properties. (4-amino-3-methylphenyl)methanesulfonamide is a substituted aromatic sulfonamide.
The definitive identifiers for this compound are:
The structural and basic physicochemical data, crucial for experimental design, are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(N)C(C)=C1 | [1] |
| Physical Form | Solid (predicted) | N/A |
| Storage | Sealed in dry, 2-8℃ | [1] |
Section 2: Synthetic Pathways and Plausible Methodologies
While specific, scaled-up manufacturing protocols for N-(4-Amino-3-methylphenyl)methanesulfonamide are proprietary, a chemically sound synthetic route can be proposed based on established transformations of analogous structures. A common and effective strategy for introducing an aromatic amine is through the reduction of a nitro group precursor. This approach is advantageous due to the commercial availability of various nitrated aromatics and the high efficiency of nitro reduction reactions.
A plausible two-step synthesis is outlined below, starting from 3-methyl-4-nitroaniline.
Caption: Plausible two-step synthesis of the target compound.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative example based on standard organic chemistry principles, such as those used in the synthesis of related compounds like 4-amino-N-methylphenyl methane sulfonamide.[3][4]
Step 1: Synthesis of N-(3-Methyl-4-nitrophenyl)methanesulfonamide
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methyl-4-nitroaniline (1.0 eq) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash with water, and dry under a vacuum. This intermediate is typically used in the next step without extensive purification.
Step 2: Reduction to N-(4-Amino-3-methylphenyl)methanesulfonamide
-
Reaction Setup : Suspend the crude N-(3-methyl-4-nitrophenyl)methanesulfonamide (1.0 eq) from Step 1 in a solvent like ethanol or ethyl acetate.
-
Catalyst/Reagent Addition : Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%). Alternatively, a chemical reductant like hydrazine hydrate can be used in the presence of a catalyst or base.[4]
-
Reaction : Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Workup and Purification : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the final, high-purity compound.
Section 3: Significance in Medicinal Chemistry & Drug Development
The sulfonamide functional group is a well-established pharmacophore and a cornerstone of modern medicinal chemistry.[5] Compounds containing this moiety have demonstrated a vast spectrum of biological activities and are integral to numerous approved drugs.[6][7][8][9][10]
Key Therapeutic Areas for Sulfonamides:
-
Antimicrobial Agents : The original application of sulfa drugs, they act by inhibiting bacterial folic acid synthesis.[8][10]
-
Anticancer Agents : Many sulfonamides function as inhibitors of carbonic anhydrase isozymes (e.g., CA IX), which are overexpressed in certain tumors.[6]
-
Anti-inflammatory Drugs : Celecoxib, a selective COX-2 inhibitor, features a sulfonamide group.
-
Diuretics : Carbonic anhydrase inhibitors and other sulfonamide-based diuretics are used to treat edema and hypertension.
The title compound, (4-amino-3-methylphenyl)methanesulfonamide, serves as a valuable building block or intermediate. The primary amino group and the sulfonamide moiety are key functional handles that allow for further chemical modification to generate libraries of novel compounds for drug discovery screening.
General Mechanism of Action: Antibacterial Sulfonamides
The classic mechanism by which sulfonamides exert their antibacterial effect is through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid in bacteria, a pathway absent in humans (who obtain folic acid from their diet).
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.[8][10]
Section 4: Analytical Methodologies and Quality Control
Accurate and reliable analytical methods are paramount for the characterization, quality control, and quantification of sulfonamides in research and pharmaceutical settings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.[11][12] LC-MS/MS is often considered the gold standard due to its superior sensitivity and selectivity, making it ideal for trace-level analysis.[11]
Caption: General workflow for sulfonamide analysis via LC-MS/MS.
Protocol: LC-MS/MS Quantification
This protocol provides a representative methodology for the quantification of a sulfonamide compound in a given matrix.
-
Standard Preparation :
-
Prepare a stock solution of (4-amino-3-methylphenyl)methanesulfonamide (1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) in the mobile phase.[13]
-
-
Sample Preparation (Solid Matrix) :
-
Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of methanol/acetonitrile).[12][14]
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.[11]
-
-
LC-MS/MS Conditions :
-
LC System : A standard HPLC or UHPLC system.
-
Column : C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[13]
-
Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol/acetonitrile.
-
Ionization : Electrospray Ionization (ESI) in positive mode.[13]
-
Detection : Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for the target analyte must be optimized.
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Quantify the amount of (4-amino-3-methylphenyl)methanesulfonamide in the samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Conclusion
N-(4-Amino-3-methylphenyl)methanesulfonamide, identified by CAS number 108791-97-5, is a valuable chemical entity for scientific research and development. Its structure, featuring both a primary aromatic amine and a sulfonamide group, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Understanding its synthesis, the pharmacological importance of its core structure, and the analytical methods for its quality control are essential for its effective use in the laboratory and beyond. This guide provides the foundational knowledge required for professionals to confidently work with this compound.
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